
Calcium bis(3-acetoacetylaminobenzenesulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium bis(3-acetoacetylaminobenzenesulphonate) is a chemical compound with the molecular formula C20H20CaN2O10S2. It is known for its unique structure, which includes two 3-acetoacetylaminobenzenesulphonate groups coordinated to a calcium ion. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcium bis(3-acetoacetylaminobenzenesulphonate) typically involves the reaction of 3-acetoacetylaminobenzenesulphonic acid with a calcium salt, such as calcium chloride. The reaction is carried out in an aqueous medium, and the product is precipitated out by adjusting the pH of the solution. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the product.
Industrial Production Methods
In an industrial setting, the production of calcium bis(3-acetoacetylaminobenzenesulphonate) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high efficiency and consistency. The product is then purified through filtration and drying processes to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium bis(3-acetoacetylaminobenzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions are usually performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product. The reactions are often carried out in organic solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Calcium bis(3-acetoacetylaminobenzenesulphonate) has several applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism by which calcium bis(3-acetoacetylaminobenzenesulphonate) exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium bis(3-acetoacetylaminobenzenesulphonate): Known for its unique structure and properties.
Calcium bis(3-acetoacetylaminobenzenesulphonate): Another compound with similar functional groups but different coordination chemistry.
Calcium bis(3-acetoacetylaminobenzenesulphonate): A related compound with distinct reactivity and applications.
Uniqueness
Calcium bis(3-acetoacetylaminobenzenesulphonate) stands out due to its specific coordination to calcium ions, which imparts unique chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
71463-38-2 |
|---|---|
Formule moléculaire |
C20H20CaN2O10S2 |
Poids moléculaire |
552.6 g/mol |
Nom IUPAC |
calcium;3-(3-oxobutanoylamino)benzenesulfonate |
InChI |
InChI=1S/2C10H11NO5S.Ca/c2*1-7(12)5-10(13)11-8-3-2-4-9(6-8)17(14,15)16;/h2*2-4,6H,5H2,1H3,(H,11,13)(H,14,15,16);/q;;+2/p-2 |
Clé InChI |
APISXHYGURONAP-UHFFFAOYSA-L |
SMILES canonique |
CC(=O)CC(=O)NC1=CC(=CC=C1)S(=O)(=O)[O-].CC(=O)CC(=O)NC1=CC(=CC=C1)S(=O)(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,5-Dihydro-2-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12674685.png)
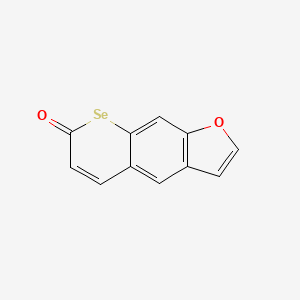

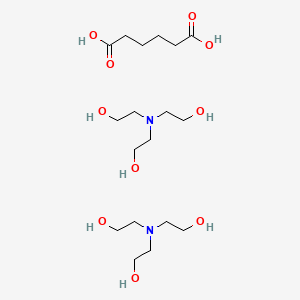



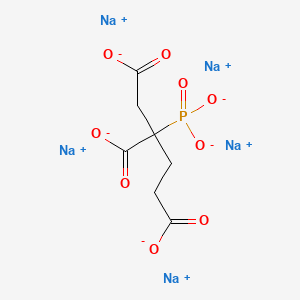


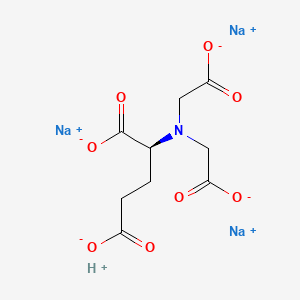
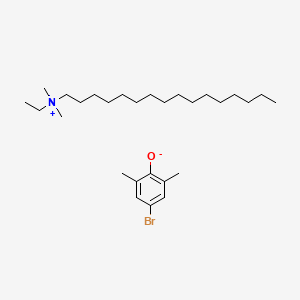

![trisodium;4-[2,3-bis[(3-carboxylato-2-hydroxypropanoyl)oxy]propoxy]-3-hydroxy-4-oxobutanoate](/img/structure/B12674784.png)
